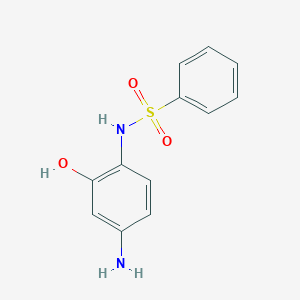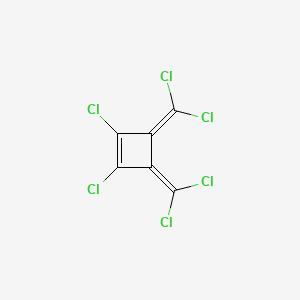
Octyl(triphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl(triphenyl)silane: is an organosilicon compound characterized by the presence of an octyl group and three phenyl groups attached to a silicon atom. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: Octyl(triphenyl)silane can be synthesized through a Grignard reaction involving ethyl bromide, octyltrichlorosilane, and phenylethylene . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting ethyl bromide with magnesium in anhydrous ether.
- Addition of octyltrichlorosilane to the Grignard reagent to form the intermediate.
- Reaction of the intermediate with phenylethylene to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
化学反応の分析
Types of Reactions: Octyl(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with reduced functional groups.
Substitution: Formation of substituted silanes with different functional groups.
科学的研究の応用
Octyl(triphenyl)silane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings and as a coupling agent in polymer chemistry.
作用機序
The mechanism of action of octyl(triphenyl)silane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property is particularly useful in surface modification and the creation of hydrophobic coatings .
類似化合物との比較
Triethylsilane: Another organosilicon compound with three ethyl groups attached to a silicon atom.
Triethoxysilane: Contains three ethoxy groups attached to a silicon atom and is used in hydrosilylation reactions.
Tris(trimethylsilyl)silane: Known for its use as a reducing agent in organic synthesis.
Uniqueness of Octyl(triphenyl)silane: this compound is unique due to the presence of both an octyl group and three phenyl groups, which impart distinct chemical properties and reactivity. Its ability to form stable siloxane bonds makes it particularly valuable in surface modification and the creation of hydrophobic coatings .
特性
CAS番号 |
17106-33-1 |
|---|---|
分子式 |
C26H32Si |
分子量 |
372.6 g/mol |
IUPAC名 |
octyl(triphenyl)silane |
InChI |
InChI=1S/C26H32Si/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h7-15,17-22H,2-6,16,23H2,1H3 |
InChIキー |
XBQHAKXEAHVCNH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)





![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)


